molecular formula C17H20NO4P B14263802 Phosphonic acid, [1-(benzoylamino)-2-phenylethyl]-, dimethyl ester CAS No. 185113-89-7

Phosphonic acid, [1-(benzoylamino)-2-phenylethyl]-, dimethyl ester

Cat. No.: B14263802
CAS No.: 185113-89-7
M. Wt: 333.32 g/mol
InChI Key: CUQAGKZWKFXHRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phosphonic acid, [1-(benzoylamino)-2-phenylethyl]-, dimethyl ester is a complex organic compound characterized by its unique structure, which includes a phosphonic acid group, a benzoylamino group, and a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphonic acid, [1-(benzoylamino)-2-phenylethyl]-, dimethyl ester can be synthesized through several methods. One common approach involves the Michaelis-Arbuzov reaction, where a phosphite reacts with an alkyl halide to form the phosphonate ester . Another method includes the hydrolysis of dichlorophosphine or dichlorophosphine oxide . Additionally, the dealkylation of dialkyl phosphonates under acidic conditions or using the McKenna procedure is also employed .

Industrial Production Methods

Industrial production of phosphonic acid esters often involves large-scale reactions using optimized conditions to ensure high yield and purity. The Michaelis-Arbuzov reaction is frequently used in industrial settings due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, [1-(benzoylamino)-2-phenylethyl]-, dimethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phosphonic acids, while substitution reactions can produce various phosphonate esters .

Mechanism of Action

The mechanism of action of phosphonic acid, [1-(benzoylamino)-2-phenylethyl]-, dimethyl ester involves its interaction with molecular targets through its phosphonic acid group. This group can form strong bonds with metal ions and other molecules, influencing various biochemical pathways . The benzoylamino and phenylethyl groups also contribute to its reactivity and binding properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phosphonic acid, [1-(benzoylamino)-2-phenylethyl]-, dimethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural features allow for diverse applications and reactivity compared to other similar compounds .

Properties

CAS No.

185113-89-7

Molecular Formula

C17H20NO4P

Molecular Weight

333.32 g/mol

IUPAC Name

N-(1-dimethoxyphosphoryl-2-phenylethyl)benzamide

InChI

InChI=1S/C17H20NO4P/c1-21-23(20,22-2)16(13-14-9-5-3-6-10-14)18-17(19)15-11-7-4-8-12-15/h3-12,16H,13H2,1-2H3,(H,18,19)

InChI Key

CUQAGKZWKFXHRN-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(C(CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.